![molecular formula C25H22ClN5O2S B11240704 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240704.png)
5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a phenylpiperazine moiety, a furan ring, and a triazolothiazole core
Méthodes De Préparation
The synthesis of 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the triazolothiazole core.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic compound.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound as the starting material.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The furan and triazolothiazole rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure and functional groups, it can be explored as a lead compound for the development of new drugs, particularly in the fields of oncology, neurology, and infectious diseases.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It can serve as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties may also find applications in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, which could contribute to its pharmacological effects. The triazolothiazole core may also play a role in modulating the compound’s activity by interacting with specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL include other triazolothiazole derivatives and phenylpiperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar triazole core and phenylpiperazine moiety but differs in the substituents on the aromatic rings.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, share some structural features with the furan ring and have diverse biological activities.
Propriétés
Formule moléculaire |
C25H22ClN5O2S |
|---|---|
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C25H22ClN5O2S/c26-18-7-4-6-17(16-18)21(30-13-11-29(12-14-30)19-8-2-1-3-9-19)22-24(32)31-25(34-22)27-23(28-31)20-10-5-15-33-20/h1-10,15-16,21,32H,11-14H2 |
Clé InChI |
XCLTXICPCUDXAY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


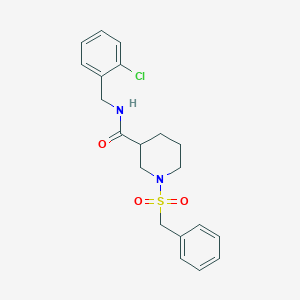
![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240629.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11240636.png)
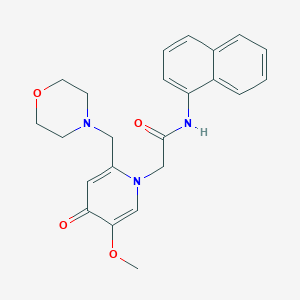

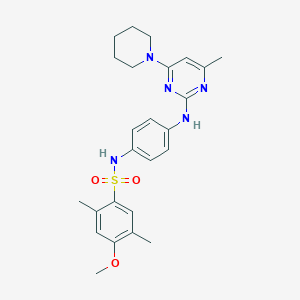
![4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11240649.png)
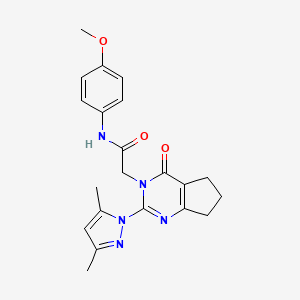
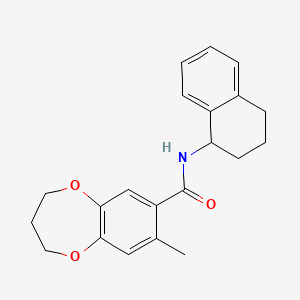
![N-(2-methoxybenzyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11240698.png)
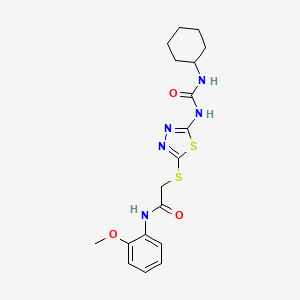
![2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B11240707.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240710.png)
![N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240715.png)
